molecular formula C17H23NO4 B164888 (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 1229439-64-8

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B164888
CAS No.: 1229439-64-8
M. Wt: 305.4 g/mol
InChI Key: JPNHKKRLLDYCIZ-KGLIPLIRSA-N
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Description

(2S,4R)-4-Benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used as a synthetic intermediate in medicinal chemistry and peptide synthesis. Its structure features a pyrrolidine ring with stereochemistry defined by the (2S,4R) configuration, a tert-butoxycarbonyl (Boc) protecting group at the N1 position, and a benzyl substituent at the C4 position. The carboxylic acid moiety at C2 enables further functionalization, such as amide coupling or esterification.

Key physicochemical properties include:

  • Molecular formula: C₁₇H₂₃NO₄
  • Molecular weight: 305.37 g/mol
  • Solubility: Soluble in DMSO; recommended storage at -80°C (6 months) or -20°C (1 month) .

The Boc group enhances stability during synthetic workflows, while the benzyl substituent contributes to lipophilicity, influencing solubility and intermolecular interactions (e.g., π-π stacking) .

Properties

IUPAC Name

(2S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHKKRLLDYCIZ-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Alkylation of Proline Derivatives

A primary route involves the diastereoselective alkylation of Boc-protected proline enolates. The stereochemical outcome is governed by the choice of base, solvent, and electrophile:

  • Base : Lithium hexamethyldisilazide (LiHMDS) generates a stable enolate, favoring trans-alkylation due to steric hindrance.

  • Electrophile : Benzyl bromide or iodide introduces the aryl group with retention of configuration at C4.

  • Solvent : Tetrahydrofuran (THF) or toluene optimizes enolate stability and reaction kinetics.

Example Protocol :

  • Boc protection of L-proline using di-tert-butyl dicarbonate (Boc₂O) in THF with triethylamine.

  • Deprotonation with LiHMDS at −78°C, followed by benzylation with benzyl bromide.

  • Acidic workup (HCl) to yield the (2S,4R)-diastereomer with >95% enantiomeric excess (ee).

Data Table 1 : Comparison of Alkylation Conditions

BaseElectrophileSolventYield (%)ee (%)
LiHMDSBenzyl bromideTHF8897
NaHBenzyl iodideToluene7589
KHMDSAllyl bromideDME6282

Chiral Auxiliary-Mediated Synthesis

Evans oxazaborolidinone catalysts enable enantioselective construction of the quaternary stereocenter:

  • Chiral Auxiliary : (S)-4-Benzyl-2-oxazolidinone directs facial selectivity during alkylation.

  • Alkylation : Benzyl triflate reacts with the boron enolate, forming the (2S,4R)-configuration with 99% ee.

  • Deprotection : Hydrolysis with LiOH removes the auxiliary, retaining stereochemical integrity.

Advantages :

  • High stereocontrol (>99% ee).

  • Scalable to multi-gram quantities.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, flow chemistry minimizes side reactions and improves safety:

  • Reactor Setup : Tubular reactor with in-line scavengers (Amberlyst resins) removes byproducts.

  • Conditions :

    • Temperature: 100°C.

    • Residence time: 20 minutes.

    • Solvent: Toluene with triethylamine.

  • Yield : 92% with 98% ee.

Data Table 2 : Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time12 h20 min
Purity89%98%
Scalability≤100 g≥1 kg

Stereochemical Control Mechanisms

Conformational Locking via Hydrogen Bonding

The Boc group stabilizes the enolate in a rigid chair-like conformation, favoring trans-addition of the benzyl group. Nuclear Overhauser effect (NOE) studies confirm minimized steric clash between the Boc group and incoming electrophile.

Solvent-Induced Stereoselectivity

Polar aprotic solvents (e.g., DMF) enhance enolate nucleophilicity but reduce stereoselectivity due to looser transition states. Non-polar solvents (e.g., toluene) improve diastereoselectivity by stabilizing tighter ion pairs.

Post-Synthesis Modifications

Ester Hydrolysis

The methyl ester intermediate is saponified using LiOH in THF/water (1:1), achieving quantitative conversion to the carboxylic acid.

Purification Techniques

  • Crystallization : Anti-solvent (hexane) addition precipitates the product with >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves diastereomeric impurities.

Comparative Analysis of Methodologies

Cost Efficiency

  • Batch Alkylation : Low equipment costs but high labor input.

  • Flow Synthesis : High capital investment but superior throughput.

Environmental Impact

  • Waste Reduction : Flow systems reduce solvent usage by 70% compared to batch.

  • Catalyst Recycling : Immobilized Evans catalysts enable 5–7 reuse cycles without activity loss.

Challenges and Solutions

Racemization at C2

Prolonged reaction times or elevated temperatures cause epimerization. Mitigation strategies include:

  • Low-temperature (−78°C) alkylation.

  • Short residence times in flow reactors.

Byproduct Formation

  • N-Boc Dehydration : Controlled pH (4–6) during workup prevents carbamate degradation.

  • Diastereomeric Contamination : Chiral HPLC with cellulose-based columns achieves baseline separation .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzyl group or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Boc-pyrrolidine derivatives have been explored for their pharmacological properties. They serve as precursors for the synthesis of various bioactive compounds, including:

  • Antiviral agents : Studies have indicated that pyrrolidine derivatives exhibit activity against viral infections.
  • Anticancer compounds : The structural framework of Boc-pyrrolidine has been utilized to develop inhibitors targeting cancer cell proliferation.

Peptide Synthesis

Boc-pyrrolidine is frequently employed in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups during the coupling process. This application includes:

  • Synthesis of cyclic peptides : The compound facilitates the formation of cyclic structures that are crucial for biological activity.
  • Modification of peptide backbones : It allows for the incorporation of non-natural amino acids, enhancing the diversity and functionality of peptides.

Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis, where it is used as a chiral auxiliary or ligand. Key applications include:

  • Catalytic reactions : Boc-pyrrolidine has been utilized in asymmetric catalysis, improving the enantioselectivity of reactions.
  • Synthesis of chiral intermediates : It aids in the production of chiral molecules essential for pharmaceutical applications.

Case Study 1: Synthesis of Antiviral Compounds

A research study demonstrated the use of Boc-pyrrolidine in synthesizing novel antiviral agents. The derivatives showed promising activity against specific viral strains, highlighting the compound's potential in drug development.

Case Study 2: Development of Anticancer Agents

Another study focused on modifying Boc-pyrrolidine to create anticancer compounds. The synthesized derivatives were tested against various cancer cell lines and exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents.

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAntiviral agent synthesisEffective against viral infections
Peptide SynthesisSolid-phase peptide synthesisEnabled cyclic peptide formation
Asymmetric SynthesisChiral auxiliary in catalytic reactionsImproved enantioselectivity
Anticancer DevelopmentModification for anticancer agentsSignificant cytotoxic effects on cancer cells

Mechanism of Action

The mechanism of action of (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The benzyl group can participate in π-π interactions, enhancing binding affinity to target molecules. The pyrrolidine ring structure contributes to the compound’s conformational stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Boc-protected pyrrolidine carboxylic acids. Structural analogs differ in the C4 substituent, which modulates reactivity, steric effects, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Compound Name (C4 Substituent) Molecular Weight (g/mol) Key Features Applications/Reactivity Insights References
4-Benzyl (Target Compound) 305.37 Aromatic benzyl group enhances lipophilicity; stable Boc protection. Peptide synthesis, PROTAC intermediates
4-(4-Fluorobenzyl) 445.49 Fluorine introduces electronegativity; potential for improved metabolic stability. Conformational studies, aggregation prevention
4-(4-Bromobenzyl) 384.27* Bromine enables cross-coupling reactions (e.g., Suzuki); heavier halogen increases molecular weight. Radiolabeling, bioconjugation
4-(4-Trifluoromethylbenzyl) 373.37 CF₃ group strongly electron-withdrawing; alters acidity of carboxylic acid. High-throughput phasing in crystallography
4-(But-3-en-1-yloxy) 313.37* Alkenyl group enables ring-closing metathesis (RCM); introduces unsaturation. Macrocyclic peptide synthesis
4-Fluoro (direct on pyrrolidine) 233.22 Fluorine at C4 alters ring conformation; reduced steric bulk compared to benzyl. Probing enzyme active sites

*Estimated based on molecular formula.

Key Insights :

Electronic and Steric Effects :

  • Halogenated Benzyl Groups (e.g., 4-F, 4-Br, 4-CF₃): Electron-withdrawing substituents increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions . The trifluoromethyl group (CF₃) significantly lowers pKa of the carboxylic acid, enhancing solubility in polar solvents .
  • Alkenyloxy Groups (e.g., butenyloxy): Provide sites for RCM, enabling macrocycle formation in peptide-derived therapeutics .

Biological and Pharmacological Implications :

  • 4-Fluorobenzyl Analog : Fluorination improves metabolic stability by resisting oxidative degradation, making it favorable for in vivo applications .
  • 4-Bromobenzyl Analog : Bromine’s heavy atom facilitates X-ray crystallography and radiolabeling for target engagement studies .

Synthetic Utility :

  • The Boc group is universally stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective deprotection .
  • Tosylate intermediates (e.g., 4-(tosyloxy) analogs) serve as leaving groups for nucleophilic substitution, as seen in PROTAC synthesis .

Physicochemical Properties :

  • Lipophilicity follows: 4-Bromobenzyl > 4-Trifluoromethylbenzyl > 4-Benzyl > 4-Fluorobenzyl , influencing membrane permeability and solubility .
  • 4-Fluoro-pyrrolidine : Reduced steric hindrance compared to benzyl derivatives allows tighter binding to enzyme active sites (e.g., proteases) .

Biological Activity

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant implications in organic synthesis and pharmaceutical applications. Its unique structure, characterized by a pyrrolidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, allows it to function as an important building block in various chemical reactions and biological studies.

  • Molecular Formula : C₁₇H₂₂N₄O₄
  • CAS Number : 153074-95-4
  • Molecular Weight : 306.37 g/mol

Structure

The compound's stereochemistry is defined by its (2S,4R) configuration, which is crucial for its biological activity. The presence of the benzyl group enhances its lipophilicity, which can influence its interaction with biological targets.

This compound functions primarily as a proline analog. Proline and its derivatives play critical roles in protein synthesis and enzyme catalysis. This compound can influence enzyme mechanisms and protein-ligand interactions due to its structural similarity to proline.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific amino acid transporters such as ASCT2 (SLC1A5), which is vital for amino acid homeostasis in cells. Inhibitory studies have shown that it can disrupt the transport of glutamine, a crucial amino acid for cancer cell metabolism, demonstrating potential anti-cancer properties .

Case Studies and Research Findings

  • Inhibition of ASCT2 : A study highlighted that this compound exhibited dose-dependent inhibition of glutamine transport in ASCT2, with an IC₅₀ value around 10 µM. This suggests its potential utility in targeting glutamine addiction in cancer cells .
  • Cell Viability Assays : In vitro assays conducted on various cancer cell lines (e.g., MCF-7, LnCaP) demonstrated that this compound inhibited cell viability in a time-dependent manner. The results indicate that it may serve as a lead compound in the development of new anti-cancer agents .
  • Synthetic Applications : As a Boc-protected proline derivative, it has been utilized as a chiral auxiliary in asymmetric synthesis, facilitating the creation of complex organic molecules with high enantiomeric purity .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological ActivityNotes
(2S,4S)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid83623-78-3ModerateSimilar structure but different stereochemistry may affect activity
(2S,4R)-4-(methoxymethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidN/ALowLess potent due to steric hindrance
(2S,4R)-4-(2-cyanobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidN/AHighEnhanced biological activity due to additional functional groups

Q & A

Q. What are the standard protocols for synthesizing (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

A common approach involves multi-step reactions starting with Boc-protected pyrrolidine derivatives. For example, saponification of ester intermediates using LiOH in THF/water mixtures (e.g., 1 M LiOH at 0°C to room temperature, followed by acidification to pH 2–4 with HCl) can yield the carboxylic acid with high purity (94% yield) . The Boc group is retained to protect the amine during synthesis, ensuring regioselectivity in subsequent steps .

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard. For instance, SHELX software (e.g., SHELXL for refinement) is widely used to determine crystal structures, resolving chiral centers with mean (C–C) bond length accuracies of 0.003 Å and R factors <0.05 . Alternative methods include chiral HPLC or NMR analysis using chiral shift reagents.

Q. What safety precautions are essential when handling this compound?

Key hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use PPE (gloves, goggles), work in a fume hood, and follow protocols for hazardous waste disposal. Safety data for structurally similar compounds recommend storing at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring inform drug design?

The (2S,4R) configuration introduces steric constraints that influence ring puckering. Computational methods (e.g., density functional theory) paired with experimental data (X-ray or NOE NMR) can model preferred conformations. For example, 4-benzyl substituents enhance hydrophobic interactions, which can be exploited to optimize binding affinity in protease inhibitors .

Q. How do researchers resolve contradictions between computational predictions and experimental data in structural studies?

Discrepancies may arise from solvent effects or crystal packing. A hybrid approach is recommended:

  • Validate computational models (e.g., molecular dynamics simulations) against high-resolution crystallographic data (R factor <0.05) .
  • Use SHELXD or SHELXE for phase refinement to correct for twinning or low-resolution data .
  • Cross-validate with spectroscopic techniques (e.g., circular dichroism for chiral centers) .

Q. What strategies optimize reaction yields in Boc-deprotection without side reactions?

  • Acid Sensitivity: Use mild acidic conditions (e.g., TFA/DCM 1:4 v/v) to cleave the Boc group while preserving acid-sensitive functionalities.
  • Temperature Control: Conduct reactions at 0°C to minimize racemization at the α-carbon .
  • Workup: Neutralize with aqueous NaHCO3 immediately post-deprotection to prevent over-acidification, which can degrade the pyrrolidine ring .

Q. How does the benzyl substituent impact solubility and purification?

The hydrophobic benzyl group reduces aqueous solubility, necessitating purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethyl acetate/hexane mixtures. For scale-up, column chromatography (silica gel, 10–40% EtOAc in pentane) is effective .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

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